Technical Guide: N-(5-Chloro-6-methylpyridin-2-yl)acetamide - Chemical Properties and Synthetic Insights
Technical Guide: N-(5-Chloro-6-methylpyridin-2-yl)acetamide - Chemical Properties and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the chemical properties, a proposed synthetic route, and potential biological significance of N-(5-Chloro-6-methylpyridin-2-yl)acetamide. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide leverages data from its key precursor, 2-amino-5-chloro-6-methylpyridine, and employs predictive models for its physicochemical and spectral properties. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds for applications in medicinal chemistry and drug discovery.
Introduction
N-(5-Chloro-6-methylpyridin-2-yl)acetamide belongs to the class of N-aryl acetamides, incorporating a substituted pyridine ring. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by related pyridine and acetamide derivatives, including potential applications as antifungal, anticancer, and anti-inflammatory agents.[1][2][3] The presence of a chloro substituent and a methyl group on the pyridine ring, along with the acetamide functionality, offers multiple points for structural modification to explore structure-activity relationships (SAR). This guide provides a comprehensive summary of its core chemical properties to facilitate further research and development.
Chemical and Physical Properties
Quantitative data for N-(5-Chloro-6-methylpyridin-2-yl)acetamide is largely unavailable in the literature. The following tables summarize key identifiers and physicochemical properties of its immediate precursor, 2-amino-5-chloro-6-methylpyridine, and provides predicted values for the target compound.
Table 1: Compound Identification
| Identifier | N-(5-Chloro-6-methylpyridin-2-yl)acetamide | 2-amino-5-chloro-6-methylpyridine (Precursor) |
| IUPAC Name | N-(5-chloro-6-methylpyridin-2-yl)acetamide | 5-chloro-6-methylpyridin-2-amine[4] |
| Synonyms | - | 6-Amino-3-chloro-2-picoline[5] |
| CAS Number | Not available | 36936-23-9[4] |
| Molecular Formula | C₈H₉ClN₂O | C₆H₇ClN₂[4] |
| Molecular Weight | 184.61 g/mol | 142.59 g/mol [4][6] |
| Canonical SMILES | CC1=NC(NC(C)=O)=CC=C1Cl | CC1=NC(N)=CC=C1Cl[4] |
Table 2: Physicochemical Properties
| Property | N-(5-Chloro-6-methylpyridin-2-yl)acetamide (Predicted) | 2-amino-5-chloro-6-methylpyridine (Experimental) |
| Physical State | Solid (Predicted) | Solid[4] |
| Melting Point | 130-145 °C (Estimated) | 70-75 °C[4][7] |
| Boiling Point | > 300 °C (Estimated) | 234.2 °C at 760 mmHg[7] |
| Solubility | Predicted to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.[8][9] | Moderately soluble in water, more soluble in organic solvents like ethanol.[10] |
Proposed Synthesis
A reliable synthetic route to N-(5-Chloro-6-methylpyridin-2-yl)acetamide is the N-acetylation of its commercially available precursor, 2-amino-5-chloro-6-methylpyridine. This is a standard and generally high-yielding amidation reaction.
Reaction Scheme
Caption: Proposed synthesis of N-(5-Chloro-6-methylpyridin-2-yl)acetamide.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-chloro-6-methylpyridine (1.0 equivalent) in a suitable solvent such as pyridine or dichloromethane.
-
Addition of Acetylating Agent: Cool the solution in an ice bath (0 °C). Slowly add acetic anhydride (1.1 to 1.5 equivalents) or acetyl chloride (1.1 equivalents) dropwise with stirring. If acetyl chloride is used, a base like triethylamine (1.2 equivalents) should be included in the reaction mixture to neutralize the HCl byproduct.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture can be quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. If dichloromethane was used as the solvent, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-(5-Chloro-6-methylpyridin-2-yl)acetamide.
Predicted Spectroscopic Data
While experimental spectra are not available, the expected spectral characteristics can be predicted based on the structure and data from analogous compounds.
Table 3: Predicted Spectral Data for N-(5-Chloro-6-methylpyridin-2-yl)acetamide
| Technique | Predicted Characteristics |
| ¹H NMR | - Aromatic protons on the pyridine ring (likely two doublets).- A singlet for the methyl group on the pyridine ring (approx. 2.4-2.6 ppm).- A singlet for the acetyl methyl group (approx. 2.1-2.3 ppm).- A broad singlet for the N-H proton (amide). |
| ¹³C NMR | - Carbonyl carbon of the acetamide group (approx. 168-172 ppm).- Aromatic carbons of the pyridine ring.- Methyl carbon on the pyridine ring.- Acetyl methyl carbon. |
| IR Spectroscopy | - N-H stretching vibration (amide) around 3250-3350 cm⁻¹.- C=O stretching vibration (amide I band) around 1660-1690 cm⁻¹.- N-H bending vibration (amide II band) around 1520-1550 cm⁻¹.- C-Cl stretching vibration. |
| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) corresponding to the molecular weight (184.61).- Fragmentation pattern may show loss of the acetyl group or the chloro substituent. A prominent peak for the acetyl cation ([CH₃CO]⁺) at m/z 43 is expected.[11] |
Potential Biological Activity and Signaling Pathways
Derivatives of pyridine and acetamide are known to possess a wide range of biological activities. The structural features of N-(5-Chloro-6-methylpyridin-2-yl)acetamide suggest it could be investigated for several therapeutic applications.
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Anticancer Activity: Many pyridine-containing compounds have been investigated as inhibitors of various protein kinases, which are crucial in cancer cell signaling.[2] For example, some pyridine derivatives act as inhibitors of the JAK/STAT signaling pathway, which is often dysregulated in hematological malignancies and inflammatory diseases.[12][13][14][15]
-
Anti-inflammatory Activity: The pyridine scaffold is present in molecules designed to inhibit pro-inflammatory cytokines like TNF-α.[16][17][18][19] Inhibition of the TNF-α signaling pathway is a key strategy in the treatment of autoimmune diseases.
-
Antifungal Activity: Chloroacetamide derivatives have shown promising antifungal activity against various fungal strains, including those resistant to existing treatments.[3][20][21][22]
Hypothetical Signaling Pathway Inhibition
Given the prevalence of pyridine derivatives as kinase inhibitors, a plausible mechanism of action for N-(5-Chloro-6-methylpyridin-2-yl)acetamide or its derivatives could involve the inhibition of a signaling cascade such as the JAK/STAT pathway.
Caption: Hypothetical inhibition of the JAK/STAT pathway.
Conclusion
N-(5-Chloro-6-methylpyridin-2-yl)acetamide is a compound with significant potential for further investigation in the field of drug discovery. This technical guide provides a framework for its synthesis and outlines its predicted chemical properties based on the well-characterized precursor, 2-amino-5-chloro-6-methylpyridine. The potential for this scaffold to exhibit anticancer, anti-inflammatory, or antifungal activities warrants its synthesis and biological evaluation. The experimental protocols and predictive data herein are intended to accelerate such research endeavors.
References
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